
POLY(ARG, PRO, THR) HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(arginine, proline, threonine) hydrochloride is a synthetic polypeptide composed of the amino acids arginine, proline, and threonine in a specific molar ratio. This compound is known for its versatility and is used in various scientific research applications, particularly in the fields of biochemistry and molecular biology. The molecular weight of poly(arginine, proline, threonine) hydrochloride typically ranges from 5,000 to 20,000 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Poly(arginine, proline, threonine) hydrochloride is synthesized through a process known as solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the first amino acid to the resin, followed by the removal of the protecting group and the addition of the next amino acid. This cycle is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .
Industrial Production Methods
In an industrial setting, the production of poly(arginine, proline, threonine) hydrochloride involves large-scale SPPS using automated peptide synthesizers. These machines can handle multiple peptide synthesis reactions simultaneously, increasing efficiency and yield. The synthesized peptides are then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Poly(arginine, proline, threonine) hydrochloride can undergo various chemical reactions, including:
Oxidation: The threonine residues in the polypeptide can be oxidized to form threonine-derived aldehydes or ketones.
Reduction: The arginine residues can be reduced to form ornithine residues.
Substitution: The proline residues can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Threonine-derived aldehydes or ketones.
Reduction: Ornithine residues.
Substitution: Various substituted proline derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Poly(arginine, proline, threonine) hydrochloride is characterized by its unique amino acid composition. The arginine residues facilitate electrostatic interactions with negatively charged molecules such as nucleic acids and phospholipids. Proline residues contribute to conformational changes in proteins, while threonine residues enable hydrogen bonding and stabilization of the polypeptide's structure. These properties make it suitable for various applications:
- Peptide Synthesis : Used as a model compound to study peptide synthesis and related reactions.
- Protein Interactions : Investigated for its role in studying protein-protein interactions and protein folding processes.
Drug Delivery Systems
Poly(arginine, proline, threonine) hydrochloride has shown promise in drug delivery systems. Its ability to form electrostatic complexes allows for the effective transport of therapeutic agents to target cells. For instance, studies have demonstrated that polyarginine-hyaluronic acid ionic nanocomplexes can deliver arginine effectively to cells involved in wound healing and cancer treatment . The release profile of these complexes can be pH-dependent, enhancing their utility in targeted therapies.
Anticancer Applications
Research indicates that poly(arginine) derivatives can enhance the cytotoxic effects of chemotherapeutic agents like gemcitabine on pancreatic cancer cell lines. The combination of poly(arginine) with gemcitabine resulted in increased toxicity compared to either agent alone . This synergistic effect highlights the potential of poly(arginine) as an adjuvant in cancer therapy.
Antibacterial Properties
The guanidinium groups present in poly(arginine) confer significant antibacterial properties. Its interaction with bacterial membranes enhances the efficacy of metal nanoparticles coated with poly(arginine), making it a valuable component in antimicrobial formulations . This application is particularly relevant in developing new antibacterial agents in response to rising antibiotic resistance.
Protein Refolding
Poly(arginine) has been recognized for its ability to enhance protein solubility and refolding during purification processes. It acts as a co-solvent that suppresses protein aggregation while maintaining stability . This property is crucial for producing functional proteins in biotechnological applications.
Gene Delivery Systems
The positive charge of poly(arginine) facilitates its use as a gene delivery vector. It can condense DNA into nanoparticles, enhancing cellular uptake and expression of therapeutic genes. This application has significant implications for gene therapy and vaccine development .
Table 1: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Drug Delivery | Electrostatic complexes for targeted delivery | Enhanced delivery efficiency; pH-dependent release |
Anticancer Therapy | Synergistic effects with chemotherapeutics | Increased toxicity against pancreatic cancer cells |
Antibacterial Agents | Coating nanoparticles for enhanced antibacterial action | Effective against various bacterial strains |
Protein Refolding | Enhances solubility and refolding of proteins | Suppresses aggregation while maintaining stability |
Gene Delivery | Condensation of DNA into nanoparticles | Improved cellular uptake and gene expression |
Case Study: Polyarginine-Hyaluronic Acid Nanocomplexes
A study demonstrated that polyarginine-hyaluronic acid ionic nanocomplexes could effectively deliver arginine to human dermal fibroblasts, promoting cell growth and increasing nitric oxide activity. The nanocomplexes exhibited a hydrodynamic diameter ranging from 140–306 nm and a surface charge of −29 mV, indicating their stability and suitability for biological applications .
Mechanism of Action
The mechanism of action of poly(arginine, proline, threonine) hydrochloride involves its interaction with various molecular targets and pathways. The arginine residues in the polypeptide can interact with negatively charged molecules, such as nucleic acids and phospholipids, through electrostatic interactions. The proline residues can induce conformational changes in proteins, affecting their structure and function. The threonine residues can participate in hydrogen bonding and other non-covalent interactions, stabilizing the overall structure of the polypeptide .
Comparison with Similar Compounds
Similar Compounds
- Poly-L-arginine hydrochloride
- Poly-L-proline hydrochloride
- Poly-L-threonine hydrochloride
- Poly-L-lysine hydrochloride
Uniqueness
Poly(arginine, proline, threonine) hydrochloride is unique due to its specific combination of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of arginine, proline, and threonine in a specific molar ratio allows for unique interactions with biological molecules and enhances its versatility in various applications .
Biological Activity
Poly(Arg, Pro, Thr) hydrochloride is a synthetic polypeptide composed of arginine (Arg), proline (Pro), and threonine (Thr) residues. This compound has garnered significant attention in various fields, including biochemistry, molecular biology, and medicine, due to its unique biological activities and potential applications.
Chemical Structure and Properties
This compound is characterized by its alternating amino acid sequence of arginine, proline, and threonine. The specific arrangement of these residues contributes to its structural properties and biological functions:
- Arginine : Positively charged at physiological pH, facilitating interactions with negatively charged molecules such as nucleic acids.
- Proline : Imparts rigidity and can induce conformational changes in proteins.
- Threonine : Capable of forming hydrogen bonds, contributing to the stability of the polypeptide structure.
The biological activity of poly(Arg, Pro, Thr) is primarily attributed to its interaction with various molecular targets:
- Electrostatic Interactions : The positively charged arginine residues interact with negatively charged cellular components, enhancing cellular uptake and facilitating drug delivery.
- Protein Folding and Stability : Proline residues can stabilize protein structures by inducing specific conformations that are essential for biological function.
- Hydrogen Bonding : Threonine residues participate in stabilizing interactions that enhance the overall structural integrity of the polypeptide.
Biological Applications
This compound has been investigated for multiple biological applications:
- Cell-Penetrating Peptides (CPPs) : Its high arginine content allows it to function as a CPP, facilitating the delivery of various biomolecules across cell membranes without significant toxicity .
- Drug Delivery Systems : The compound has shown promise in enhancing the delivery of therapeutic agents, including proteins and nucleotides, by utilizing its ability to penetrate cellular barriers .
- Biomaterials Development : It is employed in creating biomaterials for tissue engineering and regenerative medicine due to its biocompatibility and ability to promote cell adhesion and growth .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Cytotoxicity Studies : Research demonstrated that while poly(Arg) peptides can penetrate cells effectively, their cytotoxicity varies significantly based on the peptide length and composition. For example, poly-PR peptides were shown to selectively induce cell death in neuronal cells by targeting ribosomal RNA .
- Drug Delivery Efficacy : In a study investigating the use of poly(Arg, Pro, Thr) as a drug delivery vehicle for cancer therapy, it was found that this polypeptide could enhance the uptake of chemotherapeutic agents in cancer cells compared to conventional delivery methods .
- Physicochemical Characterization : Molecular dynamics simulations revealed insights into the conformational behavior of poly(Arg) in solution. The polypeptide exhibited a predominately random coil structure at neutral pH but transitioned to an α-helical configuration at higher pH levels .
Data Table
The following table summarizes key findings from recent research on this compound:
Properties
CAS No. |
133552-00-8 |
---|---|
Molecular Formula |
(C6H12N4O)n+H2O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.